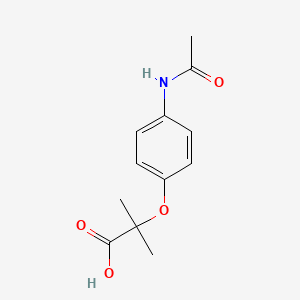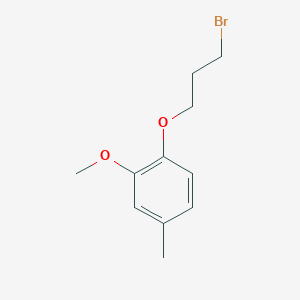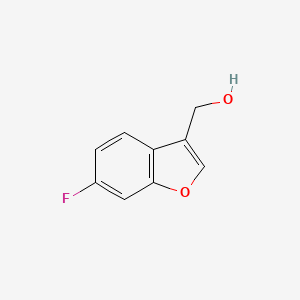
7a-(Chloromethyl)hexahydro-1H-pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-(Chloromethyl)-hexahydro-1H-pyrrolizine is a chemical compound that belongs to the class of pyrrolizines. Pyrrolizines are bicyclic structures containing a five-membered nitrogen-containing ring fused to a six-membered ring. The chloromethyl group attached to the 7a position of the hexahydro-1H-pyrrolizine structure adds unique chemical properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7a-(Chloromethyl)hexahydro-1H-pyrrolizine typically involves the chloromethylation of hexahydro-1H-pyrrolizine. One common method includes the reaction of hexahydro-1H-pyrrolizine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize environmental impact.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds in the pyrrolizine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyrrolizines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
7a-(Chloromethyl)-hexahydro-1H-pyrrolizine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7a-(Chloromethyl)hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
7a-(Bromomethyl)-hexahydro-1H-pyrrolizine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
7a-(Hydroxymethyl)-hexahydro-1H-pyrrolizine: Contains a hydroxymethyl group, leading to different reactivity and applications.
7a-(Methoxymethyl)-hexahydro-1H-pyrrolizine: Features a methoxymethyl group, which can influence its chemical behavior.
Uniqueness: The presence of the chloromethyl group in 7a-(Chloromethyl)hexahydro-1H-pyrrolizine provides unique reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C8H14ClN |
|---|---|
Molekulargewicht |
159.65 g/mol |
IUPAC-Name |
8-(chloromethyl)-1,2,3,5,6,7-hexahydropyrrolizine |
InChI |
InChI=1S/C8H14ClN/c9-7-8-3-1-5-10(8)6-2-4-8/h1-7H2 |
InChI-Schlüssel |
VYIFNDQTQKCAKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCCN2C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



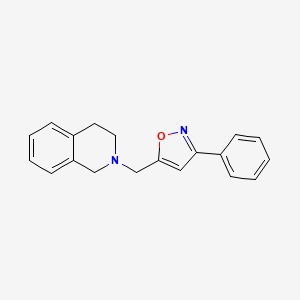
![Methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B8609725.png)
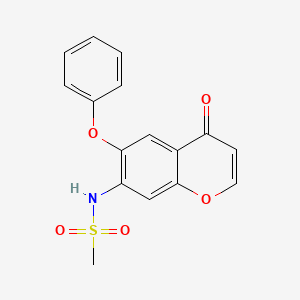
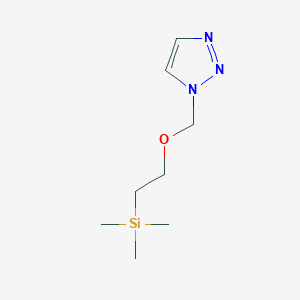
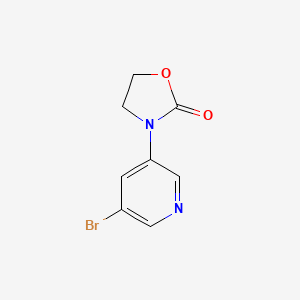
![2-[6-(4-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B8609758.png)
![5-(Tetrahydro-2H-thiopyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B8609760.png)
![1,5-Bis[4-(propan-2-yl)cyclohexyl]pentan-3-one](/img/structure/B8609768.png)


